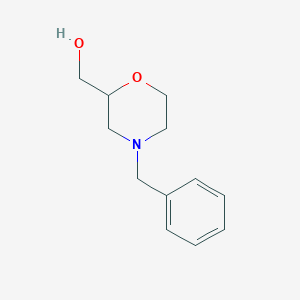

(4-Benzylmorpholin-2-yl)methanol

描述

Importance of the Morpholine (B109124) Ring System in Medicinal Chemistry

The structural and chemical attributes of the morpholine ring contribute significantly to its value in drug design. The presence of the oxygen atom can facilitate hydrogen bonding with biological targets, while the ring itself can engage in hydrophobic interactions. acs.orgtaylorandfrancis.com Furthermore, the nitrogen atom provides a point for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate a compound's properties. taylorandfrancis.com

The morpholine ring is considered a "privileged structure" because this scaffold can interact with a variety of biological targets, leading to a wide range of pharmacological activities. nih.gov This versatility allows for its incorporation into drugs targeting different disease areas. nih.gov

Role of Substituted Morpholines in Drug Discovery and Development

The strategic substitution of the morpholine ring is a key tactic in drug discovery to refine the pharmacological profile of a lead compound. sci-hub.se By adding different chemical groups to the morpholine scaffold, researchers can enhance a molecule's potency, selectivity, and pharmacokinetic properties. sci-hub.seacs.org For instance, substitutions can improve a drug's solubility, metabolic stability, and ability to cross biological membranes like the blood-brain barrier. acs.orgthieme-connect.com

Substituted morpholines are integral to the structure-activity relationship (SAR) studies of many classes of bioactive compounds. sci-hub.se These studies systematically alter the structure of a molecule to understand how these changes affect its biological activity, a fundamental process in optimizing a drug candidate. sci-hub.se The morpholine moiety often serves as a central scaffold upon which these modifications are made. sci-hub.se

Significance of (4-Benzylmorpholin-2-yl)methanol as a Key Intermediate and Research Building Block

This compound emerges as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules. clearsynth.combldpharm.comresearchgate.net Its structure, featuring a benzyl (B1604629) group on the nitrogen and a hydroxymethyl group on the carbon adjacent to the oxygen, provides a versatile platform for further chemical transformations.

The benzyl group can serve as a protecting group or as a structural element that contributes to the biological activity of the final compound. The primary alcohol (methanol) group is a reactive handle that can be readily modified to introduce a wide array of other functional groups or to link the morpholine unit to other molecular fragments. This makes this compound a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. nih.gov

The utility of this compound is evident in its role in the synthesis of various biologically active compounds. It serves as a precursor for creating molecules with potential applications in diverse therapeutic areas, leveraging the foundational benefits of the embedded morpholine scaffold. researchgate.net The chiral nature of this compound, particularly its enantiopure forms like the (S)-isomer, is of particular importance in modern drug design, where stereochemistry is critical for target-specific interactions. clearsynth.comepa.gov

Table 1: Key Attributes of the Morpholine Ring in Medicinal Chemistry

| Attribute | Description | Reference |

|---|---|---|

| Physicochemical Properties | The morpholine ring imparts favorable solubility and a balanced lipophilic-hydrophilic profile to molecules, which can improve their pharmacokinetic properties. | acs.orgthieme-connect.com |

| Biological Activity | As a privileged structure, the morpholine scaffold is found in compounds with a wide range of biological activities, including anticancer, antidepressant, and antimicrobial effects. | nih.govresearchgate.net |

| Metabolic Stability | The saturated nature of the morpholine ring often contributes to the metabolic stability of a drug, prolonging its duration of action. | thieme-connect.com |

| Synthetic Accessibility | The morpholine ring can be readily incorporated into molecules through various established synthetic methods. | nih.govsci-hub.se |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-benzylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380013 | |

| Record name | (4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40987-24-4 | |

| Record name | 4-(Phenylmethyl)-2-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40987-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-benzylmorpholin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development of 4 Benzylmorpholin 2 Yl Methanol and Its Derivatives

Established Synthetic Routes for (4-Benzylmorpholin-2-yl)methanol

Synthesis via 4-Benzyl-2-chloromethylmorpholine

One of the established methods for preparing this compound involves the hydrolysis of 4-benzyl-2-chloromethylmorpholine. This precursor is typically synthesized through a multi-step process. The final hydrolysis step converts the chloromethyl group to a hydroxymethyl group, yielding the desired product. The reaction conditions for this hydrolysis are crucial to ensure a high yield and purity of this compound.

Synthesis from Epichlorohydrin (B41342) and N-Benzylethanolamine

Another common synthetic pathway to this compound starts from the reaction of epichlorohydrin with N-benzylethanolamine. This reaction forms a key intermediate, which upon cyclization under basic conditions, yields the morpholine (B109124) ring structure. The final step involves the reduction of a carbonyl group, which may be present depending on the exact reaction sequence, to afford the primary alcohol, this compound.

Asymmetric Synthesis and Stereochemical Control

The stereochemistry of this compound is often critical for its utility as a pharmaceutical intermediate. Consequently, significant research has been dedicated to developing asymmetric synthetic methods to produce specific enantiomers or diastereomers.

Enantioselective Approaches for (R)- and (S)-Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, various strategies have been employed to obtain either the (R)- or (S)-stereoisomer.

One notable approach is the use of chiral catalysts in key synthetic steps. For instance, nickel/photoredox dual catalysis with bi-oxazoline (BiOX) ligands has been shown to be effective in the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, a reaction type that can be adapted for the synthesis of chiral N-benzylic heterocycles. nih.gov This method has demonstrated high enantioselectivity, achieving up to 97% ee for certain products. nih.gov

Another powerful technique is chemoenzymatic synthesis. Lipases, for example, can be used for the enantioselective hydrolysis or transesterification of precursor molecules. researchgate.net This method allows for the kinetic resolution of a racemic mixture, providing access to one enantiomer in high enantiomeric excess. For instance, the S-enantiomer of a related hydroxy indole (B1671886) derivative was obtained with high enantiomeric excess at a low conversion rate using this method. researchgate.net

The following table summarizes some enantioselective approaches:

| Method | Catalyst/Reagent | Target Stereoisomer | Enantiomeric Excess (ee) | Reference |

| Nickel/Photoredox Dual Catalysis | NiCl₂·dme, BiOX ligand (L1 or L2), Ir[dF(CF₃)ppy]₂(bpy)PF₆ | Not specified for this compound | Up to 97% | nih.gov |

| Chemoenzymatic Resolution | Lipases | (S)-enantiomer | High | researchgate.net |

| Cationic Rh(I)-Catalyzed Cycloaddition | (R)-H₈-BINAP | Not specified for this compound | Up to 98% | nih.gov |

Resolution of Morpholine Amide Intermediates

A practical method for obtaining specific stereoisomers involves the resolution of a racemic mixture of a key intermediate. In the synthesis of a derivative of (S)-(4-Benzylmorpholin-2-yl)methanol, a morpholine amide intermediate was successfully resolved to install the desired S-morpholino stereocenter. figshare.com This resolution was a critical step in a commercial synthesis, ultimately yielding the target compound in a 35% yield for the resolution step. figshare.com This approach, while potentially lower yielding than asymmetric synthesis, can be a robust and scalable method for producing enantiomerically pure compounds.

Diastereoselective Nucleophilic Additions

When a molecule already contains a stereocenter, the introduction of a new stereocenter can be influenced by the existing one. This is known as diastereoselective synthesis. In the context of this compound derivatives, diastereoselective nucleophilic additions to a carbonyl group on the morpholine ring can be used to control the stereochemistry of the resulting alcohol. For example, a Grignard reaction on a morpholine ketone intermediate was a key step in a high-yielding synthesis of a (4-benzylmorpholin-2-(S)-yl)methanone derivative. figshare.com The stereochemistry of the existing chiral center on the morpholine ring directed the approach of the Grignard reagent, leading to the desired diastereomer.

Chirality Preservation in Synthetic Pathways

The stereochemistry of this compound is crucial for its biological activity, making the preservation of chirality a paramount concern during synthesis. Chiral, non-racemic (piperazin-2-yl)methanol derivatives, which share structural similarities with the target compound, have been synthesized starting from the proteinogenic amino acid (S)-serine. researchgate.net This approach establishes a chiral pool strategy, where the inherent chirality of the starting material is carried through the synthetic sequence. A key step in such syntheses involves the reaction of a chloroacetamide derivative with various primary amines to yield diastereomeric bicyclic piperazinediones. researchgate.net The careful selection of reagents and reaction conditions is essential to control the stereochemical outcome.

Another strategy for achieving enantiopure products is through the stereospecific cyclization of chiral precursors. For instance, the synthesis of enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a related chiral building block, has been accomplished via the stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of a chiral epoxide. mdpi.com This method highlights the importance of using chiral catalysts or reagents to induce high stereocontrol. Furthermore, the enantiopurity of intermediates can often be enhanced through techniques like fractional crystallization, ensuring the final product possesses the desired stereoconfiguration. mdpi.com

In the context of producing specific enantiomers of morpholine derivatives, resolution of a racemic mixture is a viable method. For example, the (S)-enantiomer of a morpholine amide intermediate was obtained in 35% yield through resolution, which then served as a precursor for a subsequent high-yielding Grignard reaction to produce the final chiral product. figshare.com This demonstrates that a combination of resolution and stereospecific reactions can be a practical approach to obtaining enantiomerically pure morpholine derivatives.

Advanced Synthetic Strategies and Process Optimization

The development of efficient and scalable synthetic routes is a primary focus in the production of this compound and its derivatives for pharmaceutical applications.

A practical, commercial-scale synthesis for a chiral 2-morpholine derivative, specifically (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, has been successfully developed. figshare.com This process was designed for production in a clinical pilot plant and involves two key transformations: the resolution of a morpholine amide intermediate to establish the desired (S)-stereocenter, followed by a high-yielding Grignard reaction to furnish the final product. figshare.com The ability to execute these reactions on a large scale underscores their practicality for commercial manufacturing.

The synthesis of morpholine derivatives often starts from readily available 1,2-amino alcohols. chemrxiv.org A common and effective annulation strategy involves reacting a 1,2-amino alcohol with chloroacetyl chloride or similar reagents to form a morpholinone, which is subsequently reduced using a hydride reagent like a borane (B79455) or aluminum hydride to yield the desired morpholine. chemrxiv.org This two-step sequence provides a reliable and adaptable method for constructing the morpholine ring system.

| Compound Name | CAS Number |

| This compound | 40987-24-4 sigmaaldrich.com |

| (S)-(4-Benzylmorpholin-2-yl)methanol | 132073-82-6 sigmaaldrich.com |

| (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate | Not available |

| (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol | Not available |

| Chloroacetyl chloride | 79-04-9 |

| (S)-Serine | 56-45-1 |

Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of safety, efficiency, and scalability. nih.govyoutube.com This technology allows for precise control over reaction parameters such as temperature and mixing, which is particularly beneficial for reactions involving highly reactive intermediates. youtube.com The synthesis of a key intermediate for an API has been successfully transitioned to a continuous process, demonstrating the industrial applicability of this approach. researchgate.net

The Grignard reaction is a pivotal step in the synthesis of certain this compound derivatives. figshare.com Optimization of this reaction is crucial for maximizing yield and minimizing impurities. In the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a high yield of 89% was achieved for the Grignard reaction step. figshare.com The initiation of this reaction was found to be most effective when a combination of iodine (I₂) and diisobutylaluminium hydride (DIBAL-H) was employed. figshare.com

Real-time monitoring of the Grignard reagent formation has been accomplished using ReactMax calorimetry, providing valuable insights into the reaction progress. figshare.com Furthermore, inline near-infrared (NIR) spectroscopy has been utilized to monitor a continuous Grignard alkylation reaction. researchgate.netdtu.dk This analytical technique allows for the tracking of reactant consumption and can detect process deviations, such as an excess of the Grignard reagent or product crystallization, which is critical for ensuring the safety and control of the reaction. dtu.dk Accurate dosing of the Grignard reagent is essential, as an excess can lead to the formation of significant impurities, while a deficiency would result in a lower yield. researchgate.netdtu.dk

Reductive amination is a versatile and widely used method for the synthesis of amines, including morpholine derivatives. nih.govyoutube.com This reaction typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com The process can be performed in a one-pot procedure, which is highly efficient. youtube.com

This method has been successfully applied to the synthesis of N-substituted morpholine nucleoside derivatives. nih.gov The synthesis proceeds through two sequential steps: the oxidation of a ribonucleoside to a dialdehyde (B1249045), followed by the reductive amination of the in-situ generated dialdehyde with an appropriate amine. nih.gov This protocol is noted for its high functional group tolerance and the use of mild reaction conditions, resulting in moderate to good yields of the desired morpholine derivatives. nih.gov

Understanding the reaction mechanism is fundamental to optimizing synthetic processes. In the context of methanol (B129727) synthesis, which shares mechanistic principles with some steps in the formation of more complex molecules, studies have investigated the roles of different reactants and catalysts. For instance, the synthesis of methanol from syngas (a mixture of CO, CO₂, and H₂) has been shown to be significantly promoted by the presence of CO₂. mdpi.comresearchgate.net

Solvent Effects and Reaction Conditions in Organic Synthesis

The synthesis of this compound and its derivatives is significantly influenced by the choice of solvent and the specific reaction conditions employed. These factors can dictate reaction rates, yields, and even the stereochemical outcome of the synthetic transformations. The selection of an appropriate solvent system and the optimization of reaction parameters such as temperature, pressure, and catalyst are crucial for developing efficient and scalable synthetic processes.

The polarity of the solvent plays a critical role in the N-alkylation of amines, a key step in the synthesis of many N-substituted morpholines. Protic solvents, such as alcohols, can solvate both the amine nucleophile and the alkylating agent, potentially slowing down the reaction by stabilizing the reactants. In contrast, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate such reactions by effectively solvating the cation of the transition state. The reaction of benzylamine (B48309) with carbon dioxide, for instance, leads exclusively to the carbamic acid in strong hydrogen-bonding solvents like DMSO and DMF, which stabilize the product. mdpi.com For the synthesis of morpholine derivatives, the choice between a protic or aprotic solvent can significantly impact the reaction's efficiency. For example, in the synthesis of certain morpholines, switching from a solvent mixture containing an alcohol to a pure aprotic solvent like acetonitrile (B52724) (MeCN) has been shown to improve yields by avoiding the formation of alcohol addition side products. chemrxiv.org

The basicity of the reaction medium is another critical parameter, particularly in reactions involving the deprotonation of an amine or alcohol. The N-benzylation of cyclic amines is typically carried out under basic conditions to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine. researchgate.net Common bases used include inorganic carbonates like potassium carbonate or organic amines such as triethylamine. The choice of base can influence the reaction rate and selectivity.

Temperature is a fundamental reaction condition that affects the rate of chemical reactions. Generally, an increase in temperature leads to a higher reaction rate. However, for exothermic reactions or processes involving thermally sensitive intermediates, careful temperature control is necessary to prevent side reactions and decomposition of the desired product. In the synthesis of N-formylmorpholine, a derivative of morpholine, the reaction of morpholine with formic acid is carried out at a high temperature of 224 °C to achieve high yields. ajgreenchem.com

The concentration of reactants also plays a vital role in the kinetics of the synthesis. Higher concentrations generally lead to faster reaction rates due to the increased frequency of molecular collisions. However, in some cases, high concentrations can lead to solubility issues or promote undesired side reactions. Therefore, optimizing the concentration of reactants is a key aspect of process development.

The following interactive data tables summarize the potential effects of different solvents and reaction conditions on the synthesis of this compound and its derivatives, based on general principles of organic synthesis and findings from related reactions.

Table 1: Influence of Solvent Properties on the Synthesis of this compound Derivatives

| Solvent Property | Effect on Reaction | Example Solvents | Rationale |

| Polarity | Can influence reaction rate and solubility of reactants. | DMF, DMSO, Acetonitrile, Methanol | Polar aprotic solvents can accelerate SN2 reactions by solvating the cation. Protic solvents can solvate the nucleophile, potentially slowing the reaction. mdpi.comchemrxiv.org |

| Protic vs. Aprotic | Affects nucleophilicity and potential for side reactions. | Methanol (Protic), Acetonitrile (Aprotic) | Protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity. Aprotic solvents do not have this effect. chemrxiv.org |

| Boiling Point | Determines the feasible temperature range of the reaction. | Diethyl ether (Low), Toluene (High) | Higher boiling point solvents allow for reactions to be conducted at elevated temperatures, increasing the reaction rate. researchgate.netjocpr.com |

| Coordinating Ability | Can stabilize intermediates or catalysts. | THF, Diethyl ether | Ethereal solvents can coordinate to metal cations, influencing the reactivity of organometallic reagents if used. |

Table 2: Effect of Reaction Conditions on the Synthesis of this compound Derivatives

| Reaction Condition | Effect on Reaction | Typical Range/Conditions | Rationale |

| Temperature | Affects reaction rate and selectivity. | 0 °C to reflux | Higher temperatures generally increase the reaction rate, but can also lead to side products or decomposition. |

| Base | Neutralizes acidic byproducts and can act as a catalyst. | K₂CO₃, Triethylamine, NaH | The choice of base can impact the deprotonation equilibrium and the overall reaction rate. researchgate.netresearchgate.net |

| Concentration | Influences reaction kinetics. | 0.1 M to 2 M | Higher concentrations typically lead to faster reactions, but can be limited by solubility. |

| Catalyst | Can accelerate the reaction and improve selectivity. | Phase Transfer Catalysts, Metal Catalysts | Catalysts provide an alternative reaction pathway with a lower activation energy. researchgate.netmiastoprzyszlosci.com.pl |

Exploration of Biologically Active Derivatives and Structure Activity Relationships

(4-Benzylmorpholin-2-yl)methanol as a Scaffold for Bioactive Molecule Development

The structural framework of this compound incorporates several key features that make it an attractive scaffold for drug discovery. These include the morpholine (B109124) ring, which can improve aqueous solubility and metabolic stability, a flexible benzyl (B1604629) group that can be modified to explore various binding pockets of a target protein, and a primary alcohol that provides a reactive handle for further chemical elaboration. acs.orgnumberanalytics.com

The morpholine nucleus is a common feature in a multitude of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. numberanalytics.com Its presence in a molecule can lead to improved pharmacokinetic properties. The benzyl group attached to the morpholine nitrogen can be readily substituted on the phenyl ring to modulate lipophilicity, electronic properties, and steric interactions, thereby influencing target binding and selectivity. Furthermore, the primary alcohol of this compound offers a straightforward point for chemical modification, allowing for the introduction of various functional groups to probe for new interactions with biological targets.

A practical synthesis for a chiral derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, has been developed, highlighting the utility of this scaffold in producing key intermediates for clinical drug candidates. figshare.com This synthesis involved a resolution of a morpholine amide intermediate to establish the desired stereochemistry, followed by a Grignard reaction. figshare.com

Medicinal Chemistry Research and Drug Discovery Applications

The this compound scaffold is a versatile platform for medicinal chemists to design and synthesize novel compounds with a wide range of potential therapeutic applications.

The synthesis of novel compounds based on the morpholine nucleus is a significant area of research. nih.gov For instance, a series of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides were synthesized and evaluated for their anti-cancer activity. nih.gov This work demonstrates how the morpholine moiety can be incorporated into more complex structures to generate compounds with specific biological activities. nih.gov The study showed that these compounds exhibited moderate antiproliferative activity against a renal cancer cell line. nih.gov

In the context of norepinephrine (B1679862) reuptake inhibitors (NRIs), the design and synthesis of reboxetine (B1679249) analogs, which are substituted morpholines, have been a focus of research. nih.gov Efficient synthetic routes have been developed to allow for the late-stage introduction of structural diversity, facilitating the exploration of structure-activity relationships. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For morpholine-based compounds, SAR studies have provided valuable insights into the structural requirements for biological activity.

In the development of reboxetine analogs as selective norepinephrine reuptake inhibitors, SAR studies revealed the importance of the stereochemistry and the nature of the substituents on the morpholine ring and its appendages. nih.gov Optimization of individual ring components of the morpholine structure was key to achieving high NRI potency and selectivity against other monoamine transporters. nih.gov

For example, in a series of 4-benzylpiperidine (B145979) carboxamides, which share structural similarities with derivatives of this compound, it was found that compounds with a 2-naphthyl substitution on the carboxamide nitrogen exhibited a higher degree of inhibition of the norepinephrine transporter than those with a 1-naphthyl substitution. biomolther.orgkoreascience.kr

Table 1: SAR of Reboxetine Analogs as Norepinephrine Reuptake Inhibitors nih.gov

| Compound | R1 | R2 | NET Ki (nM) |

| Analog 1 | H | O-Ph | 15 |

| Analog 2 | 2-Me | O-Ph | 8 |

| Analog 3 | 4-F | O-Ph | 5 |

| Reboxetine | H | O-(2-EtO)Ph | 1.1 |

This table is illustrative and based on findings for reboxetine analogs to demonstrate the principles of SAR for this class of compounds.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. numberanalytics.com These fragments can then be grown or linked together to create more potent molecules. The this compound molecule itself, with a molecular weight of 207.27 g/mol , is larger than a typical fragment (usually <300 Da), but its constituent parts, such as the morpholine ring or a benzylamine (B48309) fragment, could be considered in an FBDD approach. nih.gov

Pharmacological Target Identification and Modulation

The derivatives of this compound have the potential to modulate a variety of pharmacological targets, with a significant focus on transporters for neurotransmitters.

The norepinephrine transporter (NET) is a key target for the treatment of several central nervous system disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). nih.gov Reboxetine, a well-known selective norepinephrine reuptake inhibitor (SNRI), features a morpholine core, demonstrating the potential of this scaffold to yield potent NET inhibitors. nih.govnih.govnih.gov

The binding of reboxetine to the NET involves key interactions, including the coordination of the amine group from the morpholine ring with specific residues in the transporter's binding site. acs.org SAR studies on reboxetine and its analogs have shown that modifications to the phenoxy and phenyl rings attached to the morpholine scaffold significantly impact potency and selectivity for the NET over other monoamine transporters like the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov For instance, the (S,S)-enantiomer of reboxetine is more potent and selective for the NET than the (R,R)-enantiomer. nih.gov

Table 2: Inhibitory Activity of Reboxetine and Related Compounds on Monoamine Transporters nih.gov

| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |

| Reboxetine | 1.1 | 129 | >10,000 |

| (S,S)-Reboxetine | 0.6 | 128 | >10,000 |

| (R,R)-Reboxetine | 20 | 130 | >10,000 |

Data from rat brain synaptosomes.

The development of novel morpholine derivatives based on the this compound scaffold could lead to new and improved NET inhibitors with tailored pharmacological profiles.

GABAB Receptor Antagonism

The γ-aminobutyric acid (GABA) system, particularly the GABAB receptor, is a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. nih.gov Morpholine derivatives have been investigated as antagonists for this G-protein coupled receptor. nih.gov The antagonism of GABAB receptors can modulate neurotransmitter release, offering potential for therapeutic applications. nih.gov

Dysregulated GABAB receptor signaling is associated with a variety of disorders, making them a key focus for drug discovery efforts. nih.gov While numerous agonists, antagonists, and allosteric modulators of the GABAB receptor have been described, the clinical application of many of these agents is limited by undesirable side effects. nih.gov The development of novel antagonists with improved selectivity and tolerability is an ongoing area of research.

Modulation of G-Protein Coupled Receptors (Dopamine D4, 5HT1a)

The versatility of the morpholine scaffold extends to the modulation of other G-protein coupled receptors, such as the dopamine D4 and serotonin 5-HT1a receptors. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for drug development.

The dopamine D4 receptor is of particular interest due to its association with neuropsychiatric disorders like schizophrenia and attention-deficit hyperactivity disorder (ADHD). nih.govnih.gov The modulation of this receptor can influence neuronal firing and corticostriatal glutamatergic neurotransmission. nih.govnih.gov

The serotonin 5-HT1a receptor is involved in the pathophysiology of anxiety and depression. nih.gov Ligands that activate this receptor have shown potential as anxiolytics and antidepressants. nih.gov The development of dual-action ligands, targeting both 5-HT1a and other receptors, is an emerging strategy in CNS drug discovery. nih.gov While direct studies on this compound's activity at these specific receptors are not prevalent, the structural similarities to known ligands suggest potential interactions that warrant further investigation.

Development of Central Nervous System (CNS)-Targeting Agents

The physicochemical properties of the morpholine ring, including its ability to improve water solubility and its metabolic stability, make it a valuable component in the design of CNS-targeting agents. The (S)-enantiomer of a closely related compound, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, is utilized as a building block in the synthesis of chiral intermediates for CNS-targeting drugs. This underscores the utility of the benzylmorpholinyl methanol (B129727) scaffold in accessing the central nervous system.

Investigations into Biological Activities

Beyond its role in modulating specific receptor systems, the morpholine nucleus is associated with a broad spectrum of biological activities, including antimicrobial effects.

Antibacterial Activity of Morpholine Derivatives

The search for novel antibacterial agents is a critical endeavor in the face of rising antibiotic resistance. Morpholine derivatives have emerged as a promising class of compounds with potential antibacterial activity. Studies have shown that various substituted morpholine derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria.

For instance, a series of benzophenone-N-ethyl morpholine ethers were screened for their antibacterial properties and showed potential as antibacterial agents. researchgate.net Furthermore, the hybridization of the morpholine moiety with other pharmacophores, such as chalcones, has yielded derivatives with significant antimicrobial activity against various bacterial strains. nih.gov

| Compound Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Benzophenone-N-ethyl morpholine ethers | S. aureus, E. aerogenes, K. pneumonia, etc. | Potential antibacterial activity observed. | researchgate.net |

| Morpholine based diazenyl chalcones | S. typhi, E. coli | MIC values in the range of 1.95 µg/ml to 3.91 µg/ml for the most active compounds. | nih.gov |

Antifungal Activity of Morpholine Derivatives

In addition to their antibacterial potential, morpholine derivatives have also been investigated for their antifungal activity. The morpholine ring is a key structural feature in some existing antifungal drugs, which act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway. nih.gov This pathway is essential for maintaining the integrity of the fungal cell membrane.

Research into novel morpholine-based antifungals has yielded promising results. Silicon-incorporated analogues of known morpholine antifungals have demonstrated potent activity against a range of human fungal pathogens, including Candida albicans and Aspergillus niger. nih.gov One such sila-analogue of fenpropimorph (B1672530) showed superior fungicidal potential compared to existing drugs. nih.gov Additionally, benzophenone-N-ethyl morpholine ethers have also been reported to possess antifungal activity. researchgate.net

| Compound Type | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Silicon incorporated morpholine analogues | C. albicans, C. glabrata, A. niger, etc. | Potent antifungal activity observed, with some analogues showing superior fungicidal potential. | nih.gov |

| Benzophenone-N-ethyl morpholine ethers | C. albicans, B. cinerea, M. pachydermatis, etc. | Potential antifungal activity reported. | researchgate.net |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including (4-Benzylmorpholin-2-yl)methanol. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the benzyl (B1604629) group and the morpholine (B109124) ring.

The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom would likely produce a singlet or a pair of doublets around 3.5 ppm. The protons on the morpholine ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The methine proton at the C2 position, adjacent to both the oxygen and the hydroxymethyl group, would appear as a multiplet. The protons of the hydroxymethyl group (CH₂OH) would also give rise to distinct signals, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic protons (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic protons (N-CH₂-Ph) | ~3.50 | Singlet |

| Morpholine ring protons | 2.00 - 4.00 | Multiplets |

| Methanol (B129727) proton (CH₂-OH) | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides insights into their chemical environment. rsc.org In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each carbon atom in the benzyl and morpholine moieties.

The carbon atoms of the phenyl ring would resonate in the aromatic region, typically between 127 and 138 ppm. The benzylic carbon is expected around 60-65 ppm. The carbons of the morpholine ring would appear in the range of 50-80 ppm, with the carbon atom bonded to oxygen (C2) appearing more downfield. The carbon of the hydroxymethyl group would be found in a similar region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic carbons (C₆H₅) | 127.0 - 138.0 |

| Benzylic carbon (N-CH₂-Ph) | ~62.0 |

| Morpholine C2 | ~75.0 |

| Morpholine C3, C5, C6 | 50.0 - 70.0 |

Solid-State NMR Applications in Pharmaceutical Research

While solution-state NMR is common for routine characterization, solid-state NMR (ssNMR) is a powerful tool in pharmaceutical research for studying materials in their solid form. This technique is particularly valuable for characterizing different crystalline forms (polymorphs), which can have different physical properties. For morpholine derivatives that find applications in drug development, ssNMR can provide detailed information about molecular geometry, packing, and intermolecular interactions in the solid state. figshare.commspsss.org.ua It is a non-destructive technique that can differentiate between crystalline and amorphous forms and can be used to study drug-excipient interactions in formulated products.

Nuclear Overhauser Effect Spectroscopy (NOESY) Analysis for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that is crucial for determining the stereochemistry of a molecule. youtube.comlibretexts.org It shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comlibretexts.org For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, NOESY can be used to establish the relative configuration of substituents on the morpholine ring. sigmaaldrich.com By observing cross-peaks between specific protons, their spatial proximity can be confirmed, which helps in assigning the correct stereoisomer. youtube.comlibretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method would typically be developed for this purpose. jpionline.org

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile (B52724) would be suitable. jpionline.org Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the benzyl group shows strong absorbance (around 254 nm). jpionline.org The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis.

Table 3: Illustrative HPLC Method Parameters (Note: These are example parameters and would require optimization for specific applications.)

| Parameter | Condition |

|---|---|

| Column | Kromasil 100-5 C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing this compound, LC-MS is instrumental for both qualitative and quantitative assessments. The chromatographic component separates the target compound from impurities and byproducts, while the mass spectrometer provides information about its molecular weight and structural fragments.

The retention time of this compound in the LC column is a key parameter for its identification under specific chromatographic conditions. Following separation, the compound is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. For this compound, which has a molecular weight of 207.28 g/mol , the protonated molecule [M+H]⁺ is observed at an m/z of approximately 208.29.

Table 1: Representative LC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| Chromatography System | Agilent 1200 series |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.8 mL/min |

| Mass Spectrometer | Agilent 6130 single quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range (m/z) | 100-500 |

| Observed Ion (m/z) | ~208.29 [M+H]⁺ |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. For this compound, UPLC is particularly advantageous for high-throughput screening and for resolving closely related impurities.

The principles of separation in UPLC are similar to HPLC, but the higher pressures and smaller particle sizes result in sharper and narrower peaks, allowing for better separation of components in a shorter timeframe. The enhanced resolution is critical for accurately quantifying the purity of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. The exact mass of the protonated molecule [M+H]⁺ can be used to calculate the molecular formula with a high degree of confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the compound's structure. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to identify the different structural motifs within the molecule. For this compound, characteristic fragmentation patterns would include the loss of the hydroxymethyl group and cleavage of the benzyl group.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (approx.) | Description |

| [M+H]⁺ | 208.29 | Protonated parent molecule |

| [M-CH₂OH]⁺ | 177.26 | Loss of the hydroxymethyl group |

| [C₇H₇]⁺ | 91.05 | Benzyl cation |

X-ray Diffraction (XRD) for Crystal Structure Determination

The crystal structure of a related compound, (S)-4-benzyl-2-(hydroxymethyl)morpholine, has been reported, providing insights into the likely solid-state conformation. The analysis would reveal the puckering of the morpholine ring and the orientation of the benzyl and hydroxymethyl substituents.

Vibrational Spectroscopy for Molecular Interactions and Conformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and the molecule's conformation, making them useful for the characterization of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. For this compound, key characteristic bands would include the O-H stretch of the alcohol group, C-H stretches of the aromatic and aliphatic portions, and the C-O-C stretch of the morpholine ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3030 | C-H stretch | Aromatic |

| ~2800-3000 | C-H stretch | Aliphatic |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic ring |

| ~1120 | C-O-C stretch | Ether (morpholine) |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar groups and symmetric vibrations. For this compound, Raman spectroscopy would provide additional information on the skeletal vibrations of the morpholine and aromatic rings. The combination of IR and Raman spectra offers a more complete picture of the molecule's vibrational properties.

Calorimetry for Reaction Monitoring and Process Development

Reaction calorimetry is a powerful analytical technique used to measure the heat released or absorbed during a chemical reaction. syrris.com This methodology is fundamental in process development and safety, as it provides critical data on reaction kinetics, heat flow, and thermal stability. syrris.com By monitoring the thermal profile of a reaction in real-time, chemists and chemical engineers can identify potential hazards, optimize reaction conditions, and ensure a safe and efficient scale-up from the laboratory to pilot plant and manufacturing scales. syrris.com The data obtained from reaction calorimetry, such as the heat flow profile, is essential for designing larger-scale production processes that can be operated under safe conditions. syrris.com

In the context of synthesizing complex molecules like morpholine derivatives, calorimetry plays a crucial role. While specific calorimetric studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, research on closely related compounds highlights the application of this technique. For instance, in the development of a commercial synthesis for a key pharmaceutical intermediate, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, reaction calorimetry was instrumental. figshare.com

The synthesis involved a critical Grignard reaction step. figshare.com Researchers utilized ReactMax calorimetry to monitor the formation of the Grignard reagent, a process known for its potential thermal hazards. figshare.com This monitoring allowed for the optimization of the reaction initiation, which was found to be most effective using a combination of Iodine (I₂) and Diisobutylaluminium hydride (DIBAL-H). figshare.com The use of calorimetry also provided proof-of-concept for running the Grignard step as a continuous process, which could include magnesium recycling, further enhancing process efficiency. figshare.com

The detailed monitoring afforded by calorimetry supported the development of a high-yielding and robust process. The key steps in the synthesis of the related mesylate salt are summarized below, illustrating the successful outcome of the process development informed by techniques like calorimetry.

Interactive Data Table: Synthesis Steps for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate

| Step No. | Description | Key Reagents/Conditions | Monitored by Calorimetry | Yield | Citation |

| 1 | Resolution of a morpholine amide intermediate | Enzymatic Resolution | No | 35% | figshare.com |

| 2 | Grignard reagent formation | I₂, DIBAL-H, Magnesium | Yes (ReactMax) | - | figshare.com |

| 3 | Grignard reaction with the resolved intermediate | - | No | 89% (for this step) | figshare.com |

The successful application of calorimetry in the synthesis of a complex benzylmorpholine derivative underscores its importance in modern process chemistry. figshare.com It enables the detailed analysis of reaction thermodynamics and kinetics, which is indispensable for developing safe, efficient, and scalable manufacturing processes for valuable chemical compounds. syrris.com

Future Directions and Emerging Research Avenues

Continuous Process Development for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production of morpholine (B109124) derivatives like (4-Benzylmorpholin-2-yl)methanol necessitates the development of efficient, scalable, and safe manufacturing processes. Continuous flow chemistry and advanced reactor technologies are central to achieving this goal.

Historically, the industrial synthesis of morpholine has involved the reaction of diethylene glycol with ammonia (B1221849) at high temperatures (150-400°C) and pressures (30-400 atmospheres) over a hydrogenation-dehydrogenation catalyst. epo.orggoogle.com Modern improvements to this process focus on continuous operations using trickle bed reactors. In this setup, diethylene glycol and ammonia are continuously fed into a reactor where the glycol is maintained as a discontinuous liquid phase, and the morpholine product is primarily in the vapor phase. epo.org This method enhances efficiency and control.

For large-scale production, catalysts are crucial. Ruthenium and nickel-based catalysts have been effectively used. epo.orgresearchgate.net For instance, a one-pot process using Raney Nickel as a catalyst has been optimized for the large-scale synthesis of deuterated morpholine-d8, highlighting a scalable and facile protocol. researchgate.net The presence of hydrogen is often necessary to maintain catalyst activity and efficiency during the reaction. epo.orggoogle.com Research has also demonstrated that some synthesis methods for morpholine derivatives can be successfully scaled to over 50 grams, a significant step towards industrial application. nih.govchemrxiv.orgchemrxiv.org

Future work in this area will likely focus on:

Catalyst Optimization: Developing more robust and efficient catalysts to improve yield and reduce by-product formation.

Flow Chemistry: Further refining continuous flow processes to enhance safety, reduce reaction times, and allow for precise control over reaction parameters. organic-chemistry.org

Green Chemistry: Implementing more environmentally friendly synthesis routes, such as those using ethylene (B1197577) sulfate (B86663), which offer benefits in terms of safety and waste reduction compared to traditional methods. nih.govchemrxiv.orgchemrxiv.org

Exploration of Novel Pharmacological Applications and Target Identification

The morpholine ring is a privileged scaffold in drug discovery, known for improving the pharmacokinetic and pharmacodynamic properties of drug candidates, such as solubility and membrane permeability. mdpi.com This makes this compound and its derivatives promising candidates for a wide range of therapeutic applications.

Current research has identified several potential pharmacological roles for morpholine-containing compounds:

Anticancer Agents: Morpholine derivatives have been investigated as potent inhibitors of key cancer-related proteins.

mTOR Inhibitors: Morpholine-substituted tetrahydroquinoline derivatives have shown promise as inhibitors of the mTOR protein, a crucial regulator of cancer cell growth. One promising compound demonstrated exceptional cytotoxicity against lung cancer cells. mdpi.com

USP1 Inhibitors: A novel series of USP1 inhibitors featuring a morpholine scaffold has been designed. One such inhibitor, 38-P2, showed potent enzymatic and cellular inhibition, induced cell cycle arrest and apoptosis, and displayed significant antitumor efficacy in a xenograft model. acs.org

BET Inhibitors: A series of 4-morpholinothieno[3,2-d]pyrimidine derivatives have been synthesized as potent inhibitors of bromodomain and extra-terminal (BET) proteins. Compound 6c, in particular, exhibited strong antiproliferative effects. nih.gov

Carbonic Anhydrase Inhibitors: Certain morpholine-acetamide derivatives have shown significant inhibitory activity against carbonic anhydrase IX, a protein implicated in tumor metabolism. nih.gov

Central Nervous System (CNS) Disorders: The morpholine ring's physicochemical properties make it suitable for developing drugs that can cross the blood-brain barrier. nih.gov Morpholine derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for modulating receptors involved in mood disorders. nih.gov

Future research will likely focus on identifying new biological targets for this compound derivatives and exploring their efficacy in a broader range of diseases. High-throughput screening and mechanism-of-action studies will be crucial in uncovering novel therapeutic opportunities. nih.gov

Advanced Catalytic Approaches in the Synthesis of Morpholine Derivatives

The development of novel catalytic systems is revolutionizing the synthesis of complex molecules like substituted morpholines. These advanced methods offer greater efficiency, selectivity, and access to a wider array of derivatives.

Several innovative catalytic strategies are being employed:

Palladium-Catalyzed Reactions: A Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides a route to various substituted morpholines with high diastereoselectivity. organic-chemistry.org Another approach uses a base-free Pd(DMSO)₂(TFA)₂ catalyst for the Wacker-type aerobic oxidative cyclization of alkenes to form morpholines and other nitrogen heterocycles. organic-chemistry.org

Iron Catalysis: Iron(III) has been shown to catalyze a diastereoselective synthesis of disubstituted morpholines from allylic alcohol derivatives. organic-chemistry.org

Ruthenium Catalysis: An efficient enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates is possible through a tandem reaction using a Ru catalyst. organic-chemistry.org

Photocatalysis: A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes can produce substituted morpholines under continuous flow conditions using an inexpensive organic photocatalyst. organic-chemistry.org

Green Synthesis: A simple, high-yielding, one or two-step protocol using ethylene sulfate and tBuOK allows for the conversion of 1,2-amino alcohols to morpholines, representing an environmentally friendly alternative to traditional methods. nih.govchemrxiv.orgchemrxiv.org

Future research will continue to push the boundaries of catalytic synthesis, with a focus on developing asymmetric catalytic methods to produce enantiomerically pure this compound derivatives, which is often crucial for pharmacological activity.

Computational Modeling and Rational Drug Design for this compound Derivatives

Computational chemistry and rational drug design are indispensable tools in modern medicinal chemistry, enabling the design of new molecules with improved potency and specificity while reducing the time and cost of drug development. openmedicinalchemistryjournal.compatsnap.comwiley.com These methods are particularly valuable for optimizing the therapeutic potential of this compound derivatives.

Key computational techniques applied in this area include:

Molecular Docking: This technique predicts how a molecule binds to the active site of a protein, providing insights into the molecular interactions that determine biological activity. mdpi.comopenmedicinalchemistryjournal.compatsnap.com For example, molecular docking has been used to understand how morpholine-substituted compounds bind to the mTOR active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the drug-target complex, helping to assess the stability of the binding and the conformational changes that may occur. mdpi.compatsnap.com

Virtual Screening: Large libraries of virtual compounds can be computationally screened to identify those with a high probability of being active against a specific biological target, significantly accelerating the discovery of new lead compounds. nih.govopenmedicinalchemistryjournal.com

The future of rational drug design for morpholine derivatives will likely involve the increasing use of artificial intelligence and machine learning to develop more accurate predictive models. wiley.commdpi.com By integrating computational and experimental data, researchers can more effectively design the next generation of drugs based on the this compound scaffold. openmedicinalchemistryjournal.com

常见问题

Basic Questions

Q. What are the recommended synthetic routes for (4-Benzylmorpholin-2-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution involving morpholine derivatives and benzyl halides. For optimization:

- Use NaBH₄ or LiAlH₄ for selective reduction of intermediates .

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .

- Adjust pH (6–8) to minimize side reactions and improve yield .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .

- HPLC : Use a C18 column with methanol/water (70:30) at 1 mL/min for purity analysis (>95%) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 193.2 [M+H]⁺) .

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- Wear nitrile gloves , goggles , and lab coats to avoid skin/eye contact .

- Store in a cool, dry environment (<25°C) away from oxidizers .

- Dispose of waste via licensed chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers design experiments to study the antitumor potential of this compound?

- Experimental Design :

- In Vitro Models : Use MCF-7 (breast cancer) or A549 (lung cancer) cell lines for apoptosis assays (e.g., Annexin V/PI staining) .

- Dose-Response : Test concentrations from 1–100 µM over 24–72 hours .

- Mechanistic Studies : Perform Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio analysis .

Q. How should contradictory data on the compound’s biological activity be resolved?

- Resolution Strategy :

- Reproducibility Checks : Standardize cell culture conditions (e.g., serum concentration, passage number) .

- Batch Analysis : Compare multiple synthetic batches for purity variations using HPLC-MS .

- Meta-Analysis : Cross-reference findings with structurally similar morpholine derivatives (e.g., antitumor SAR studies) .

Q. What strategies improve the compound’s stability in aqueous solutions for drug delivery studies?

- Approaches :

- Lyophilization : Prepare lyophilized formulations with trehalose or mannitol as cryoprotectants .

- pH Adjustment : Maintain pH 7.4 with phosphate buffers to prevent hydrolysis .

- Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release .

Q. How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetics?

- Tools and Workflows :

- DFT Calculations : Optimize geometry and predict redox potentials (e.g., Gaussian 16 with B3LYP/6-31G**) .

- ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。